Nornicotine, N-formyl

Environmental analytical chemistry Wastewater-based epidemiology Nicotine tracer studies

N-Formylnornicotine (N-formyl-2-[3-pyridyl]pyrrolidine, CAS 3000-81-5) is an N-acylated tobacco alkaloid derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol. It is a clear, pale yellow oil at ambient temperature, soluble in dichloromethane and methanol, with a computed logP of approximately 2.34, a predicted strongest basic pKa of 4.79, a boiling point of 361.5 °C at 760 mmHg, and a density of 1.225 g/cm³.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 3000-81-5
Cat. No. B014642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNornicotine, N-formyl
CAS3000-81-5
SynonymsN-Formyl-2-[3-Pyridyl]pyrrolidine;  2-(3-Pyridinyl)-1-pyrrolidinecarboxaldehyde; 
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C=O)C2=CN=CC=C2
InChIInChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2
InChIKeyGQLSEYOOXBRDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formylnornicotine (CAS 3000-81-5): Product Identity, Physicochemical Profile, and In-Class Positioning


N-Formylnornicotine (N-formyl-2-[3-pyridyl]pyrrolidine, CAS 3000-81-5) is an N-acylated tobacco alkaloid derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol [1]. It is a clear, pale yellow oil at ambient temperature, soluble in dichloromethane and methanol, with a computed logP of approximately 2.34, a predicted strongest basic pKa of 4.79, a boiling point of 361.5 °C at 760 mmHg, and a density of 1.225 g/cm³ [1]. This compound is a naturally occurring minor pyridine alkaloid found in cured tobacco leaves as well as a metabolite of nornicotine, formed by condensation with formaldehyde, and is employed as a synthetic intermediate, an analytical reference standard in environmental monitoring and alkaloid quantification, and a probe in nicotine metabolic pathway investigations [2][3].

Why N-Formylnornicotine Cannot Be Replaced by Nicotine, Nornicotine, or Cotinine in Targeted Research and Analytical Workflows


Although N-formylnornicotine shares a core pyrrolidine-pyridine scaffold with nicotine and nornicotine, its N-formyl substitution fundamentally alters its physicochemical behavior, metabolic origin, environmental fate, and receptor pharmacology relative to in-class analogs. While nicotine (logP ~1.17) and cotinine are efficiently eliminated during wastewater treatment (90–99% removal efficiency), N-formylnornicotine resists degradation and persists at nearly identical concentrations in untreated and treated effluent [1]. Isotopic labeling studies demonstrate that this compound is not a direct nicotine metabolite but rather derives from nornicotine via formaldehyde condensation, receiving only ~6% of the isotopic label that cotinine incorporates from labeled nicotine [2]. Its reduced basicity (predicted pKa 4.79 vs. nicotine pKa ~8.0) and elevated logP render it chromatographically and pharmacologically distinct [3]. Consequently, substituting nicotine or nornicotine for N-formylnornicotine in environmental tracer studies, metabolic flux analyses, or synthetic routes will produce systematically divergent results. The quantitative evidence below establishes the specific dimensions of this differentiation.

Quantitative Differentiation Evidence for N-Formylnornicotine Against Closest Analogs


Near-Zero Wastewater Treatment Elimination vs. >90% Elimination of Cotinine and 3′-Hydroxycotinine

In a direct head-to-head comparison within the same analytical study, N-formylnornicotine was found at similar concentrations in untreated and treated wastewater (0.02–0.15 μg/L), whereas cotinine and 3′-hydroxycotinine exhibited elimination efficiencies of 90–99% across wastewater treatment plants, with concentrations dropping from ~1–10 μg/L in untreated to ~0.01–0.6 μg/L in treated effluent [1]. Activated sludge incubation experiments independently confirmed this persistence pattern, establishing N-formylnornicotine as a conservative tracer [1].

Environmental analytical chemistry Wastewater-based epidemiology Nicotine tracer studies

Distinct Metabolic Origin from Nornicotine, Not Nicotine: 6% vs. 100% Isotopic Label Incorporation

Stable isotope feeding experiments in Nicotiana plumbaginifolia suspension cell cultures demonstrated that N-formylnornicotine incorporates only approximately 6% of the isotopic label from [¹³C,²H₃-methyl]nicotine, whereas cotinine incorporates the label without dilution (100% relative incorporation) [1]. Conversely, feeding with [1′-¹⁵N]nornicotine resulted in undiluted label incorporation into N-formylnornicotine, directly proving that this compound is a metabolite of nornicotine, not nicotine, and is formed via condensation of nornicotine with formaldehyde rather than through the nicotine N-demethylation pathway [1].

Nicotine metabolism Stable isotope labeling Alkaloid biosynthesis

Preferred Synthetic Intermediate Over Direct Methylation for Nicotine Synthesis from Nornicotine

US Patent 4,871,858 explicitly teaches that 'in order to derive nicotine from nornicotine, it is preferable to produce nicotine via N′-formylnornicotine as an intermediate rather than direct methylation of nornicotine' [1]. The formylation strategy enables chiral resolution: enantioselective synthesis produces (R)-N-formylnornicotine at 35% enantiomeric excess (ee), which is subsequently converted to (R)-nornicotine and (R)-nicotine, providing access to enantiomerically enriched products that direct methylation cannot deliver with comparable stereochemical control [2].

Alkaloid synthesis Process chemistry Chiral resolution

Physicochemical Divergence from Nicotine and Nornicotine: logP and pKa

N-Formylnornicotine exhibits a computed logP of approximately 2.34 and a predicted strongest basic pKa of 4.79, compared to nicotine with a logP of approximately 1.17 and a pKa of approximately 8.0 for the pyrrolidine nitrogen [1][2]. The N-formyl substitution eliminates the hydrogen bond donor capacity (HBD = 0 vs. nornicotine HBD = 1) and reduces the topological polar surface area to 33.2 Ų [1]. The elevated logP predicts approximately 15-fold higher octanol-water partition relative to nicotine, while the reduced pKa means that at physiological pH (7.4), N-formylnornicotine exists predominantly in its neutral form, whereas nicotine is extensively protonated [1][2].

Physicochemical profiling Chromatographic method development ADME prediction

Most Abundant N′-Acyl Alkaloid in Cured Burley Tobacco Lamina

Quantitative GC and GC-MS analysis of N′-acyl and N′-nitroso pyridine alkaloids in burley tobacco genotypes across growth and air-curing stages ranked formylnornicotine (FNN) as the most abundant N′-acylated alkaloid in cured lamina, ahead of n-octanoylnornicotine (ONN), n-hexanoylnornicotine (HNN), formylanatabine (FAT), acetylnornicotine (ANN), n-butanoylnornicotine (BNN), and acetylanatabine (AAT) [1]. N′-acyl alkaloids, including FNN, were present in both green and cured leaves, indicating that they are products of plant metabolism during late growth stages, distinct from N′-nitroso alkaloids which form primarily during curing [1].

Tobacco chemistry Alkaloid profiling Plant metabolism

Differential Environmental Concentration Profile in Surface Waters vs. Cotinine and 3′-Hydroxycotinine

In Swiss lake water samples, N-formylnornicotine was detected at maximum concentrations of 6 ng/L, compared to 15 ng/L for cotinine and 80 ng/L for 3′-hydroxycotinine [1]. Despite its lower absolute concentration, the ratio of N-formylnornicotine to cotinine in surface waters is significantly higher than that predicted from urinary excretion ratios alone, owing to the differential wastewater treatment removal rates discussed above [1]. Lake concentrations correlated with the expected anthropogenic burden (population per water throughflow ratio), validating all three nicotine derivatives as suitable hydrophilic markers, but with N-formylnornicotine providing the most conservative (degradation-resistant) signal [1].

Environmental monitoring Surface water quality Anthropogenic marker

Evidence-Backed Application Scenarios for Procuring N-Formylnornicotine (CAS 3000-81-5)


Conservative Wastewater-Based Epidemiological Tracer for Tobacco Consumption

N-Formylnornicotine's near-zero elimination during wastewater treatment (0.02–0.15 μg/L in both untreated and treated effluent, vs. 90–99% elimination of cotinine) makes it an ideal conservative marker for back-calculating population-level tobacco use without correction for variable treatment plant removal efficiency [1]. Procure this compound as an analytical reference standard for LC-MS/MS method development in wastewater-based epidemiology programs, where its treatment resistance complements the higher-concentration but labile cotinine signal.

Synthetic Intermediate for Enantiomerically Enriched Nicotine Alkaloid Production

Patent literature (US 4,871,858) explicitly prefers the N-formylnornicotine intermediate route over direct methylation for converting nornicotine to nicotine [1]. Combined with enantioselective reduction protocols that yield (R)-N-formylnornicotine at 35% ee, this compound enables access to chiral nicotine alkaloids for pharmaceutical research and nicotine replacement product development . Procurement as a key synthetic building block is justified for process chemistry groups requiring stereochemical control in alkaloid synthesis.

Nicotine Metabolic Pathway Probe Using Stable Isotope Tracer Studies

The demonstrated 6% vs. 100% differential label incorporation from [¹³C,²H₃-methyl]nicotine into N-formylnornicotine vs. cotinine establishes this compound as a specific probe for the nornicotine-formaldehyde condensation branch of nicotine metabolism [1]. Researchers studying plant alkaloid biosynthesis or mammalian nicotine metabolism should obtain authenticated N-formylnornicotine reference material to develop targeted GC-MS or LC-MS/MS methods for quantifying metabolic flux through this minor but mechanistically distinct pathway.

Dominant N′-Acyl Alkaloid Marker for Tobacco Leaf Chemotyping and QC

As the most abundant N′-acylated pyridine alkaloid in cured burley tobacco lamina—ranking above octanoyl-, hexanoyl-, acetyl-, and butanoyl-nornicotine analogs [1]—N-formylnornicotine is an essential analytical reference standard for comprehensive tobacco alkaloid profiling. Tobacco chemistry QC laboratories and plant metabolomics facilities should include this compound in calibration panels for accurate quantification of the N′-acyl alkaloid subclass, which serves as a chemotaxonomic marker distinguishing plant metabolic products from curing-derived nitrosamines.

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